molecular formula C13H18N2O B1444119 C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine CAS No. 1341659-04-8

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine

Cat. No.: B1444119
CAS No.: 1341659-04-8
M. Wt: 218.29 g/mol
InChI Key: YTSUGFQQUATQRX-UHFFFAOYSA-N
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Description

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neurochemistry and Neurotoxicity Research

Compounds related to C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine, particularly those within the tryptamine and indole families, have been extensively studied for their neurochemical effects and potential neurotoxicity. Research has highlighted the complex interactions of such compounds with serotonergic systems and their biphasic effects, which include acute behavioral and psychological changes as well as long-term neurochemical alterations indicative of neurotoxicity (McKenna & Peroutka, 1990). These findings are crucial for understanding the potential impact of related compounds on neuronal function and structure.

Chemoprevention and Therapeutic Applications

Indole compounds, including those structurally related to this compound, have been identified for their potential in chemoprevention and as therapeutic agents. Indole-3-Carbinol (I3C) and its derivatives, for example, have shown promise in protecting against certain types of cancer through mechanisms that include modulation of enzyme activity, inhibition of DNA synthesis, and antioxidative properties (Shertzer & Senft, 2000). Such research underscores the potential of indole derivatives in medical and therapeutic settings.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of compounds like this compound is vital for their application in drug development and therapeutic interventions. Studies on related compounds have explored their absorption, distribution, metabolism, and excretion (ADME) profiles, aiming to optimize their therapeutic efficacy and minimize potential toxicities. For instance, research on osthole, a naturally occurring coumarin with structural similarities to indolic compounds, has revealed insights into its bioavailability and mechanism of action, highlighting its neuroprotective, osteogenic, and immunomodulatory activities (Zhang et al., 2015).

Mechanism of Action

Target of Action

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine, also known as [1-(3-methoxypropyl)indol-3-yl]methanamine, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways

Result of Action

Based on the known activities of indole derivatives , it can be hypothesized that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects among others.

Properties

IUPAC Name

[1-(3-methoxypropyl)indol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-16-8-4-7-15-10-11(9-14)12-5-2-3-6-13(12)15/h2-3,5-6,10H,4,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSUGFQQUATQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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